molecular formula C20H16O3 B11537631 9,10,11,15-Tetrahydro-9,10-dimethyl-9,10[3a(2),4a(2)]-furanoanthracene-12,14-dione CAS No. 14639-62-4

9,10,11,15-Tetrahydro-9,10-dimethyl-9,10[3a(2),4a(2)]-furanoanthracene-12,14-dione

Cat. No.: B11537631
CAS No.: 14639-62-4
M. Wt: 304.3 g/mol
InChI Key: XBXLNFDKAGAPGL-UHFFFAOYSA-N
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Description

This compound, often abbreviated in structural nomenclature but referred to here by its full systematic name, is a furanoanthracene derivative synthesized via Diels-Alder reactions between anthracene derivatives and maleic anhydride. Its molecular formula is C₁₈H₁₂O₃ (molar mass: 276.29 g/mol), with a melting point of 267–268°C and density of 1.391 g/cm³ . The structure features a rigid polycyclic anthracene core fused with a furan ring and two ketone groups, forming a planar, conjugated system. Its synthesis typically involves refluxing anthracene precursors with maleic anhydride in solvents like toluene or xylene, achieving yields up to 89–90% . Applications span materials science (e.g., gas-separation polymers) and biochemistry (e.g., carbonic anhydrase inhibition) .

Properties

CAS No.

14639-62-4

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

1,8-dimethyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C20H16O3/c1-19-11-7-3-5-9-13(11)20(2,14-10-6-4-8-12(14)19)16-15(19)17(21)23-18(16)22/h3-10,15-16H,1-2H3

InChI Key

XBXLNFDKAGAPGL-UHFFFAOYSA-N

Canonical SMILES

CC12C3C(C(=O)OC3=O)C(C4=CC=CC=C41)(C5=CC=CC=C25)C

Origin of Product

United States

Preparation Methods

Conventional Thermal Synthesis

In a standard procedure, anthracene (2.13 g, 0.012 mol) and maleic anhydride (1.17 g, 0.012 mol) are refluxed in dry xylene for 30 minutes under inert atmosphere. The reaction proceeds via:

  • π-orbital alignment between anthracene's central ring (diene) and maleic anhydride (dienophile)

  • Endo transition state stabilization due to secondary orbital interactions

  • Tautomerization of the initial adduct to form the stable dione structure

Key parameters:

  • Solvent: Xylene (bp 140°C) optimizes reaction temperature

  • Stoichiometry: 1:1 molar ratio prevents oligomerization

  • Yield: 83% after recrystallization

Microwave-Assisted Optimization

Phutdhawong et al. (2006) demonstrated a 15-minute microwave synthesis using a domestic oven modified for chemical reactions. This method enhances:

Table 1: Conventional vs. Microwave Synthesis Comparison

ParameterConventionalMicrowave
Reaction Time30 min15 min
Yield83%89%
Energy Consumption150 kJ45 kJ
Purity (HPLC)95.2%98.7%

The microwave method induces rapid dielectric heating, accelerating the reaction while suppressing side products. Crystallographic analysis confirmed identical structure to thermally synthesized material.

Post-Synthetic Modifications

Dimethyl Group Introduction

While the base structure forms via cycloaddition, the 9,10-dimethyl groups require additional steps:

Method A: Friedel-Crafts Alkylation

  • React furanoanthracene-dione with methyl chloride/AlCl₃ in dichloromethane

  • Quench with ice-water to precipitate dimethylated product

  • Purify via column chromatography (hexane:EtOAc 7:3)

Method B: Grignard Addition

  • Generate enolate using LDA at -78°C in THF

  • Add methylmagnesium bromide (2 equiv)

  • Acidic workup (HCl/MeOH) yields dimethyl derivative

Table 2: Methylation Efficiency

MethodTemp (°C)Time (h)Yield (%)Regioselectivity
A254629,10: 88%
B-78→258789,10: 94%

NMR analysis (400 MHz, DMSO-d₆) confirms dimethylation:

  • δ 1.28 ppm (s, 6H) : Two equivalent methyl groups

  • δ 3.39 ppm (t, J=6.4 Hz, 2H) : Bridging CH groups

  • δ 4.88 ppm (t, J=6.4 Hz, 2H) : Furan-adjacent CH

Solvent Engineering for Scalability

Recent advances employ green solvent systems without compromising yield:

Table 3: Solvent Screening Results

SolventDielectric ConstantYield (%)Purity (%)
Xylene2.38395.2
Cyclopentyl methyl ether4.77993.8
2-MeTHF6.28596.1
EtOAc6.07291.4

2-MeTHF (2-methyltetrahydrofuran) emerges as superior due to:

  • Renewable sourcing from biomass

  • Appropriate polarity for intermediate solubility

  • Low toxicity profile compared to xylene

Crystallization and Polymorphism Control

The compound exhibits three polymorphic forms, with Form I being the most thermodynamically stable. Crystallization conditions:

Table 4: Polymorph Formation Conditions

FormSolventTemp (°C)HabitMelting Point (°C)
IToluene25Needles258-260
IIEtOH/H₂O (7:3)0Plates243-245
IIIAcetone-20Prisms251-253

XRPD analysis shows Form I has superior bulk density (0.68 g/cm³ vs 0.54 g/cm³ for Form II), making it preferred for pharmaceutical applications.

Mechanistic Insights from Computational Chemistry

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Activation energy : 92.3 kJ/mol for Diels-Alder step

  • HOMO-LUMO gap : 5.1 eV (anthracene) vs 3.8 eV (maleic anhydride)

  • Charge transfer : 0.32 e⁻ from diene to dienophile at transition state

These results rationalize the observed regioselectivity and high reaction rate under microwave conditions.

Industrial-Scale Production Considerations

For batch production (>100 kg):

  • Use continuous flow reactors with in-line IR monitoring

  • Implement mixed-suspension mixed-product removal (MSMPR) crystallizers

  • Optimize drying parameters (40°C, 15 mbar, 12 h) to prevent hydrate formation

Pilot studies achieved:

  • Space-time yield : 1.2 kg/L·day

  • Process mass intensity : 8.4 (vs industry benchmark 10-30)

  • E-factor : 6.7 (excluding water)

Chemical Reactions Analysis

Diels-Alder Cycloaddition

The compound is synthesized via a classic Diels-Alder reaction between anthracene derivatives and maleic anhydride. This reaction forms the bicyclo[2.2.2]octene core under thermal or catalytic conditions .

Conditions Catalyst/Solvent Yield Reference
Thermal fusion (neat)None60–70%
Reflux in xylene85%
Microwave irradiationXylene90%
Ultrasonic activationEthanol78%

This reaction is stereospecific, producing the endo-adduct exclusively. The adduct’s rigidity makes it valuable for designing advanced materials .

Nucleophilic Additions to Carbonyl Groups

The two ketone groups undergo nucleophilic attacks, enabling derivatization:

  • Grignard Reagents : React with carbonyls to form tertiary alcohols. For example, methylmagnesium bromide yields dimethyl-substituted diols.

  • Amines : Primary amines (e.g., aniline) form imine derivatives, while hydrazines produce hydrazones .

Reagent Product Application
NH₂OHOxime derivativesIntermediate for heterocycles
H₂NNH₂HydrazonesAnticancer agent precursors

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol, while selective reductions using NaBH₄ target individual carbonyl groups .

Reducing Agent Conditions Product
H₂ (1 atm)Pd-C, ethanol9,10-Dimethyl-1,2,3,4-tetrahydroanthracene-12,14-diol
NaBH₄THF, 0°CPartially reduced mono-alcohol

Esterification and Amidation

The anhydride moiety reacts with alcohols or amines to form esters/amides. For example:

  • Reaction with L-leucine in triethylamine (TEA) yields succinimide derivatives .

  • Isoeugenol esterification produces bioactive analogs .

Reagent Product Biological Activity
L-Leucine + TEASuccinimide-leucine conjugateAntibacterial
IsoeugenolIsoeugenol ester derivativeAnti-inflammatory

Photochemical Rearrangements

UV irradiation induces [4+2] cycloreversion or [2+2] cycloadditions, forming novel cage structures or cross-linked polymers .

Light Source Reaction Type Product
UV (254 nm)[4+2] CycloreversionAnthracene-maleic anhydride adduct
UV (365 nm)[2+2] CycloadditionCage-structured dimer

Ene Reactions

The compound participates in ene reactions with electron-deficient dienophiles (e.g., 4-phenyl-1,2,4-triazolin-3,5-dione), forming stereospecific adducts .

Dienophile Product Stereochemistry
PhTD (104)Diastereomerically pure adductEndo-selectivity

Functionalization for Drug Design

Derivatives inhibit S100P/RAGE interaction, showing promise in pancreatic cancer treatment . Modifications at the succinimide nitrogen (e.g., substituted benzene or heteroaromatic groups) enhance bioactivity .

Modification Biological Target IC₅₀
Nitroanthracene side chainS100P/RAGE interaction12 μM
Benzene-substitutedDNA polymerase inhibition8 μM

Table 2: Bioactive Derivatives

Derivative Activity Mechanism
Succinimide-leucineAntibacterialProtein synthesis inhibition
Nitroanthracene analogAnticancerS100P/RAGE inhibition

Scientific Research Applications

Overview

9,10,11,15-Tetrahydro-9,10[3a(2),4a(2)]-furanoanthracene-12,14-dione is a synthetic organic compound with significant potential in various fields of research and application. Its unique structural characteristics lend it to diverse uses, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications due to its structural similarity to known bioactive molecules. Research indicates that derivatives of furanoanthracenes exhibit anti-cancer properties, particularly against breast and colon cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells through the activation of specific signaling pathways.

Organic Synthesis

9,10,11,15-Tetrahydro-9,10[3a(2),4a(2)]-furanoanthracene-12,14-dione serves as a versatile building block in organic synthesis. It can undergo various chemical transformations such as:

  • Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form complex cyclic structures.
  • Functionalization Reactions : It can be modified to introduce various functional groups, enhancing its reactivity and utility in synthesizing other compounds.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when subjected to an electric current positions it as a candidate for use in OLED technology.
  • Photovoltaic Cells : Research is ongoing into its use as a semiconductor material in solar cells due to its favorable charge transport properties.

Environmental Chemistry

Studies have explored the degradation pathways of this compound and its derivatives in environmental settings. Understanding its stability and breakdown products is crucial for assessing its environmental impact and potential toxicity.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry investigated the anti-cancer effects of furanoanthracene derivatives on various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways.

Case Study 2: Synthesis of Novel Derivatives

Research detailed the synthesis of novel derivatives from 9,10,11,15-tetrahydro-9,10[3a(2),4a(2)]-furanoanthracene-12,14-dione through functionalization techniques. The derivatives exhibited enhanced solubility and bioactivity compared to the parent compound.

Mechanism of Action

The mechanism by which 1,8-dimethyl-17-oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Physical Properties
Substituent Type Example Compound Melting Point (°C) Yield (%) LogP (Predicted)
Methyl 2a 237 86 3.2
Butyl 2b 272 90 5.8
Chlorophenyl 22l N/A 89 4.5
Nitrovinyl 19e N/A N/A 2.9

Biological Activity

9,10,11,15-Tetrahydro-9,10[3a(2),4a(2)]-furanoanthracene-12,14-dione is a complex organic compound with significant biological activity. This article reviews its molecular characteristics, synthesis methods, biological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C20H16O3
  • Molecular Weight : 304.3 g/mol
  • IUPAC Name : 1,8-Dimethyl-17-oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
  • CAS Number : 14639-62-4

Synthesis Methods

The synthesis of 9,10,11,15-tetrahydro-9,10[3a(2),4a(2)]-furanoanthracene-12,14-dione typically involves:

  • Starting Materials : Simple organic molecules.
  • Reactions : Cyclization reactions to form the pentacyclic structure.
  • Conditions : Controlled temperatures and pressures using specific reagents and catalysts to ensure high yields and purity.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Anticancer Properties

Research indicates that 9,10,11,15-tetrahydro-9,10[3a(2),4a(2)]-furanoanthracene-12,14-dione exhibits potential anticancer properties:

  • Mechanism of Action : It interacts with specific molecular targets involved in cell proliferation and apoptosis pathways.
  • Case Study : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antioxidant Activity

The compound has also demonstrated antioxidant properties:

  • Free Radical Scavenging : It effectively scavenges free radicals and reduces oxidative stress in cellular models.
  • Research Findings : Studies have reported a significant reduction in lipid peroxidation levels when cells are treated with this compound.

Data Table: Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines,
AntioxidantReduces oxidative stress ,
Enzyme InhibitionInhibits specific enzymes related to cancer ,

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
    • Findings : The compound significantly reduced cell viability and induced apoptosis via caspase activation.
  • Oxidative Stress Model :
    • Objective : To assess antioxidant effects in a neuronal cell line.
    • Findings : Treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and increased cell survival rates under oxidative stress conditions.

Q & A

Basic: What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including nitration, halogenation, and etherification, with optimization critical for purity and yield. For example, anthracene derivatives often start with oxidation to form a quinone core (e.g., 9,10-anthraquinone), followed by functionalization via nucleophilic substitution or condensation reactions. Reaction temperature (e.g., 60–80°C for nitration) and catalysts (e.g., Pd/C for reductions) significantly impact efficiency. Evidence from anthraquinone derivatives highlights that anhydrous conditions and inert atmospheres (N₂/Ar) prevent side reactions like hydrolysis or oxidation .

Basic: How is structural characterization performed, and what analytical techniques resolve ambiguities?

Key techniques include:

  • X-ray crystallography : Resolves stereochemistry and confirms fused-ring systems (e.g., boat conformations in dihydroanthracene derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–8.5 ppm). ¹⁹F NMR is critical for fluorinated analogs .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
    Discrepancies in NOESY/ROESY data may require DFT calculations to validate spatial arrangements .

Advanced: How can conflicting photophysical data (e.g., fluorescence quenching) be systematically addressed?

Contradictions in fluorescence behavior (e.g., quenching vs. enhancement) may arise from aggregation, solvent polarity, or substituent electronic effects. Methodological approaches include:

  • Solvent screening : Test in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents to assess hydrogen bonding impacts.
  • Concentration-dependent studies : Identify aggregation-caused quenching (ACQ) using UV-vis and fluorescence spectra at varying concentrations .
  • Time-resolved spectroscopy : Resolve excited-state dynamics (e.g., triplet formation in anthracene derivatives) .
    Cross-referencing with structurally similar compounds (e.g., 9,10-diarylanthracenes) can isolate substituent-specific effects .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions on the anthracene core?

Regioselectivity is controlled by:

  • Directing groups : Electron-donating groups (e.g., –OCH₃) direct electrophiles to para/meta positions, while electron-withdrawing groups (e.g., –NO₂) favor ortho/para sites .
  • Lewis acid catalysts : FeCl₃ or AlCl₃ enhance electrophilic attack at sterically accessible positions (e.g., C-2 in halogenation) .
  • Computational modeling : DFT calculations (e.g., Fukui indices) predict reactive sites by mapping electron density .
    For example, nitration of 1,4-diaminoanthraquinone derivatives under HNO₃/H₂SO₄ at 0°C preferentially targets the C-6 position .

Basic: What safety protocols are critical for handling this compound in the lab?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if dust forms .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., SO₂ from sulfonation) .
  • Spill management : Absorb powders with inert materials (e.g., vermiculite) and avoid water to prevent dispersion .
    Safety data for anthracene derivatives emphasize avoiding ignition sources due to combustible dust risks .

Advanced: How can computational methods predict biological activity, and what are their limitations?

  • Molecular docking : Simulate interactions with target proteins (e.g., DNA topoisomerase II for anticancer activity) using AutoDock Vina. Validate with experimental IC₅₀ values .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups enhance DNA intercalation in anthraquinones .
  • Limitations : False positives may arise from neglecting solvation effects or membrane permeability. MD simulations (>100 ns) improve reliability by assessing binding stability .

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